
4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine
Overview
Description
4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine is a synthetic compound that combines the structural features of phenylalanine, a naturally occurring amino acid, with protective groups such as the allyloxycarbonyl and fluorenylmethyloxycarbonyl (Fmoc) groups These protective groups are often used in peptide synthesis to prevent unwanted side reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is first protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Allyloxycarbonyl Group: The protected amino acid is then reacted with allyl chloroformate to introduce the allyloxycarbonyl group. This step requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc and allyloxycarbonyl groups can be removed under specific conditions to yield the free amino acid. Fmoc deprotection is typically achieved using a base such as piperidine, while allyloxycarbonyl deprotection can be performed using palladium-catalyzed hydrogenation.
Substitution Reactions: The compound can participate in substitution reactions where the allyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Allyloxycarbonyl Deprotection: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reactions: Various nucleophiles in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of protective groups yields L-phenylalanine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins. The protective groups facilitate the stepwise assembly of peptides by preventing side reactions.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptides and analyzing their behavior in biological systems.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation. This selective deprotection enables the stepwise assembly of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-phenylalanine: Similar to 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine but lacks the allyloxycarbonyl group.
4-(Allyloxycarbonylamino)-L-phenylalanine: Similar but lacks the Fmoc group.
Uniqueness
This compound is unique due to the presence of both the Fmoc and allyloxycarbonyl protective groups. This dual protection allows for greater flexibility in peptide synthesis, enabling the selective introduction of modifications at specific positions in the peptide chain. The compound’s ability to undergo selective deprotection reactions makes it a valuable tool in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,29,33)(H,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAZMYMQRKRVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


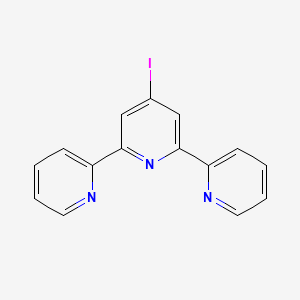
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)


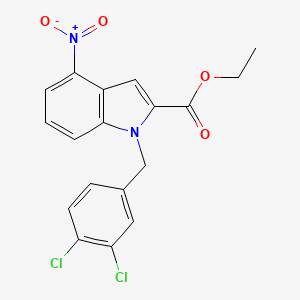
![Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B3252979.png)
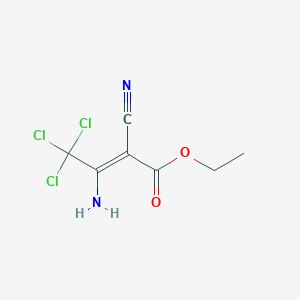

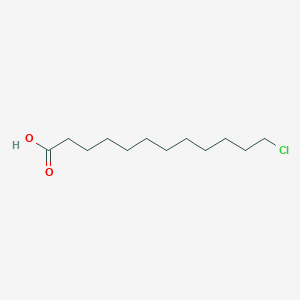
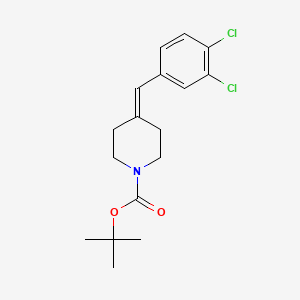
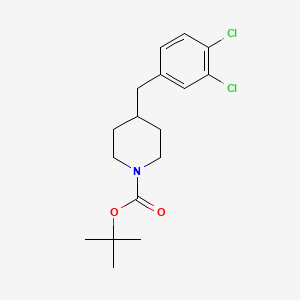
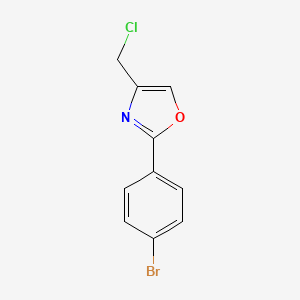
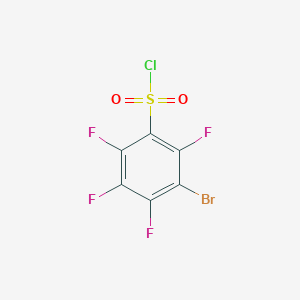
![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/structure/B3253029.png)
